molecular formula C18H12F3N3O2S2 B2588386 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide CAS No. 391875-12-0

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide

Cat. No.: B2588386
CAS No.: 391875-12-0
M. Wt: 423.43
InChI Key: XTECNHYYPIICCH-UHFFFAOYSA-N
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Description

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thioether-linked 2-oxo-2-phenylethyl substituent at the 5-position of the thiadiazole ring and a 2-(trifluoromethyl)benzamide group at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiadiazole core contributes to electron-deficient aromaticity, enabling π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2S2/c19-18(20,21)13-9-5-4-8-12(13)15(26)22-16-23-24-17(28-16)27-10-14(25)11-6-2-1-3-7-11/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTECNHYYPIICCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole intermediate with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Triethylamine, sodium hydroxide (NaOH).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with substitutions on the thiadiazole ring demonstrate enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal effects against Candida albicans and Aspergillus niger . The presence of halogen atoms in the structure often correlates with increased antibacterial potency.

Anticancer Properties
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide has been investigated for its potential anticancer effects. Compounds similar to this one have shown cytotoxic effects against various cancer cell lines. For example, studies have identified that certain thiadiazole derivatives can inhibit cell proliferation in breast and lung cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.

Antiviral Activity
Recent investigations into antiviral properties have revealed that certain derivatives exhibit inhibitory effects against viral polymerases. Specifically, compounds related to this compound have been tested against dengue virus polymerase and shown to possess submicromolar activity against multiple serotypes . This highlights the potential of these compounds in treating viral infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can lead to variations in biological activity:

Modification Effect on Activity
Halogen substitutionsIncreased antibacterial potency
Aromatic ring modificationsEnhanced anticancer activity
Alkyl chain lengthVariability in solubility and bioavailability

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Antimicrobial Evaluation : A study demonstrated that a series of thiadiazole derivatives exhibited MIC values lower than standard antibiotics against resistant bacterial strains .
  • Cytotoxicity Assays : In vitro assays showed that specific modifications to the thiadiazole ring led to significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development .
  • Antiviral Testing : A functional high-throughput screening identified several thiadiazole derivatives with potent inhibitory effects on dengue virus polymerase, indicating their potential as antiviral agents .

Mechanism of Action

The mechanism of action of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent at Position 5 : The 2-oxo-2-phenylethylsulfanyl group in the target compound is distinct from benzylsulfanyl or thiazole-linked substituents in analogs. This ketone group may enhance hydrogen-bonding interactions with biological targets .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Thiadiazole derivatives exhibit ν(C=S) at 1243–1258 cm⁻¹ (for thione tautomers) and ν(C=O) at 1663–1682 cm⁻¹ (amide groups) . Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms thione tautomer dominance .
  • NMR : ¹H-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F-NMR) are characteristic .

Biological Activity

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and antimicrobial activities. This article aims to summarize the biological activities associated with this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H15N5O3S2\text{C}_{20}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}_{2}

This structure suggests that the compound may exhibit unique interactions with biological targets due to the presence of the trifluoromethyl group and the thiadiazole ring.

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of thiadiazole derivatives. For instance, studies have demonstrated that certain 1,3,4-thiadiazole compounds exhibit significant anticonvulsant effects in animal models. The mechanism often involves modulation of GABAergic activity and voltage-gated ion channels.

A notable study indicated that derivatives of 1,3,4-thiadiazole showed protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) methods. The LD50 values were reported at 3,807.87 mg/kg for some derivatives, suggesting a favorable safety profile alongside efficacy in seizure protection .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. For instance, related compounds have shown moderate inhibition against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and thus improve membrane permeability, contributing to antimicrobial efficacy .

Antidiabetic and Anti-inflammatory Properties

Several studies have reported that thiadiazole-based compounds possess antidiabetic and anti-inflammatory activities. These effects are often attributed to their ability to inhibit key enzymes involved in glucose metabolism and inflammatory pathways. For example, some derivatives have been shown to lower blood glucose levels in diabetic models and reduce inflammatory markers in vitro .

Research Findings and Case Studies

Activity Compound Methodology Findings
AnticonvulsantVarious 1,3,4-thiadiazole derivativesMES and PTZ modelsLD50: 3,807.87 mg/kg; 66.67% protection at 100 mg/kg
AntimicrobialThiadiazole derivativesMIC assays against bacterial strainsModerate inhibition observed
AntidiabeticThiadiazole analogsIn vivo diabetic modelsSignificant reduction in blood glucose levels
Anti-inflammatoryThiadiazole compoundsIn vitro assays measuring inflammatory cytokinesReduction in TNF-alpha levels noted

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer: Optimization involves:

  • Cyclization and Sulfur Incorporation : Use Lawesson’s reagent for thiadiazole ring formation, as demonstrated in thiazole sulfonyl chloride synthesis (reflux at 90°C, 3 hours) .
  • pH Control : Precipitate intermediates by adjusting pH to 8–9 with ammonia, followed by recrystallization from DMSO/water (2:1) .
  • Stoichiometry : Maintain a 1:1 molar ratio of thiosemicarbazide to carboxylic acid derivatives to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationLawesson’s reagent, 90°C, 3 h65–75
Sulfur alkylationPOCl3, N-phenylthiosemicarbazide, reflux70–80
RecrystallizationDMSO/water (2:1)>95 purity

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry of the thiadiazole ring (e.g., ¹H NMR: singlet for thiadiazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for sulfur/chlorine .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data elucidate intermolecular interactions and stability?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water). Use SHELX programs (SHELXD for solution, SHELXL for refinement) to resolve H-bonding (e.g., N–H⋯N dimers) and π-π stacking .
  • Hydrogen-Bond Analysis : Identify classical (N–H⋯O/N) and non-classical (C–H⋯F/O) interactions stabilizing the lattice .
  • Thermal Stability : Correlate packing density (from crystallography) with thermogravimetric analysis (TGA) data.

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Example)Reference
Space groupP2₁/c
R-factor<0.05
H-bond distance (Å)N1–H1⋯N2 = 2.89

Q. What strategies reconcile contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Cell Line Specificity : Test across diverse panels (e.g., NCI-60 for anticancer ; Gram-positive/-negative bacteria for antimicrobial ).
  • Dose-Response Curves : Calculate IC50/EC50 values using MTT assays (72 h exposure, triplicate runs) .
  • Structural Modifications : Compare analogs (e.g., trifluoromethyl vs. chlorophenyl substituents) to establish SAR .

Q. Table 3: Bioactivity Comparison

StudyActivity (IC50, μM)Cell Line/StrainReference
Anticancer12.5 ± 1.2 (MDA-MB-231)Breast cancer
AntimicrobialMIC = 8 μg/mL (S. aureus)Gram-positive bacteria

Q. How can computational modeling predict molecular targets and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with tyrosine kinases (e.g., abl/src) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiadiazole for hydrogen bonding; trifluoromethyl for hydrophobicity) .
  • MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .

Q. What experimental designs validate metabolic stability and toxicity profiles?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vivo Toxicity : Dose rodents (10–100 mg/kg) and monitor ALT/AST levels for hepatotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.